molecular formula C20H25N5O2 B11703004 2-{(2E)-2-[4-(diethylamino)-2-hydroxybenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

2-{(2E)-2-[4-(diethylamino)-2-hydroxybenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

Cat. No.: B11703004
M. Wt: 367.4 g/mol
InChI Key: HYIGKRLPLFMJHF-WSDLNYQXSA-N
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Description

2-[(2E)-2-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions and purification techniques is crucial to ensure high yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of substituted compounds with varying functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or reagent in biochemical assays and studies.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials, dyes, or catalysts.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Hydrazones: Compounds with similar hydrazone functional groups, such as benzaldehyde hydrazone or acetone hydrazone.

    Pyridine Derivatives: Compounds with similar pyridine rings, such as 2-acetylpyridine or 4-methylpyridine.

Uniqueness

2-[(2E)-2-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity, biological activity, or physical properties compared to other similar compounds.

Properties

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

2-[(2E)-2-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C20H25N5O2/c1-5-25(6-2)17-8-7-15(19(26)10-17)12-22-24-20-18(11-21)16(13-27-4)9-14(3)23-20/h7-10,12,26H,5-6,13H2,1-4H3,(H,23,24)/b22-12+

InChI Key

HYIGKRLPLFMJHF-WSDLNYQXSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC2=NC(=CC(=C2C#N)COC)C)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC2=NC(=CC(=C2C#N)COC)C)O

Origin of Product

United States

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